molecular formula C12H20N2O2 B2591220 N-(1-cyanoethyl)-2-(cyclopentyloxy)butanamide CAS No. 1427938-54-2

N-(1-cyanoethyl)-2-(cyclopentyloxy)butanamide

Katalognummer B2591220
CAS-Nummer: 1427938-54-2
Molekulargewicht: 224.304
InChI-Schlüssel: QQAVBMQRIXELBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanoethyl)-2-(cyclopentyloxy)butanamide, commonly known as CX-5461, is a small molecule inhibitor that has been shown to selectively target RNA polymerase I (Pol I) transcription. This molecule has gained significant attention in recent years due to its potential as a cancer therapeutic agent.

Wirkmechanismus

CX-5461 selectively targets RNA polymerase I (Pol I) transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting Pol I transcription, CX-5461 disrupts the production of rRNA, which is essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This leads to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells. CX-5461 has also been shown to have a low toxicity profile in normal cells, making it a promising candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of CX-5461 is its selectivity for cancer cells, which reduces the risk of toxicity in normal cells. This makes it a potentially safer alternative to traditional chemotherapy drugs. However, CX-5461 has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness as a cancer therapeutic agent.

Zukünftige Richtungen

There are several future directions for the study of CX-5461. One potential area of research is the development of more stable analogs of CX-5461 that have a longer half-life and increased potency. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CX-5461. Additionally, the combination of CX-5461 with other cancer drugs is an area of active research, as it may enhance the efficacy of this molecule as a cancer therapeutic agent.
Conclusion:
In conclusion, CX-5461 is a promising cancer therapeutic agent that selectively targets RNA polymerase I transcription. Its low toxicity profile and potential for use in combination with other cancer drugs make it an attractive candidate for further research. However, its short half-life and limited effectiveness in vivo are areas of concern that need to be addressed in future studies.

Synthesemethoden

The synthesis of CX-5461 is a multi-step process involving the reaction of cyclopentanol with 2-bromo-N-(1-cyanoethyl)butanamide to form the intermediate compound 2-(cyclopentyloxy)-N-(1-cyanoethyl)butanamide. This intermediate is then subjected to a series of reactions involving the use of various reagents to form the final product, CX-5461.

Wissenschaftliche Forschungsanwendungen

CX-5461 has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to traditional chemotherapy drugs. CX-5461 has also been shown to have a synergistic effect when used in combination with other cancer drugs, such as gemcitabine and cisplatin.

Eigenschaften

IUPAC Name

N-(1-cyanoethyl)-2-cyclopentyloxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-3-11(12(15)14-9(2)8-13)16-10-6-4-5-7-10/h9-11H,3-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAVBMQRIXELBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(C)C#N)OC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanoethyl)-2-(cyclopentyloxy)butanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.